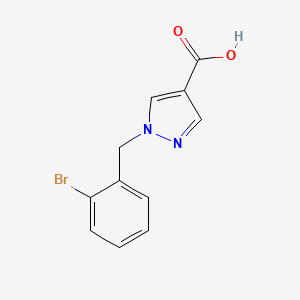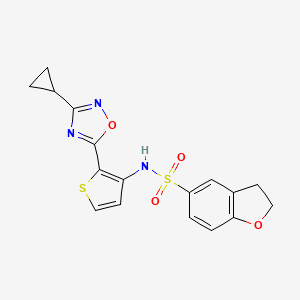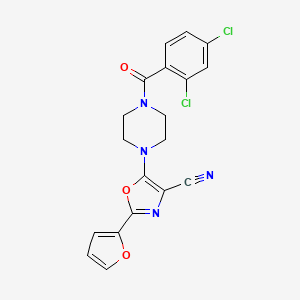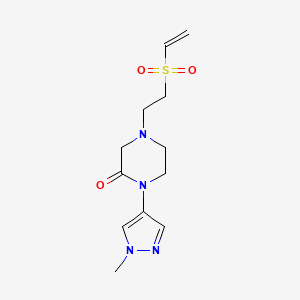![molecular formula C16H18N4O2S B2489100 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone CAS No. 2192745-95-0](/img/structure/B2489100.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine and thiophene have been synthesized from commercially available precursors through a series of reactions, achieving a total yield of 43% in some cases (Lei et al., 2017). These methods underscore the complexity and the need for precise conditions in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure determination is pivotal for understanding the chemical behavior of a compound. X-ray diffraction studies have been utilized to confirm the structures of similar compounds, revealing details about their conformation and molecular interactions (Prasad et al., 2018). These studies provide insights into the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions and Properties
Compounds with morpholine and thiophene units engage in various chemical reactions, including intramolecular rearrangement and condensation under specific conditions. For example, reactions involving (E)-3-styrylquinolin-4(1H)-ones under UV irradiation demonstrate the potential for creating complex derivatives through photoinduced processes (Jing et al., 2018). These reactions highlight the versatility and reactivity of the compound's structure.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applications. Studies on related compounds have revealed their crystallization behavior and solubility characteristics, which are essential for their processing and application in various domains (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming complexes with metals, are vital for understanding the compound's applications. Chemosensors based on morpholine and thiophene units have shown selective recognition of Pd2+ ions, indicating their potential in chemical sensing applications (Shally et al., 2020).
Aplicaciones Científicas De Investigación
Imaging Agents in Parkinson's Disease Research
A study by Wang et al. (2017) involved the synthesis of a compound structurally related to "(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone" as a potential PET imaging agent for the visualization of LRRK2 enzyme activity in Parkinson's disease. The synthesized compound, [11C]HG-10-102-01, showed high radiochemical purity and specific activity, indicating its potential utility in neuroimaging studies to understand the role of LRRK2 in Parkinson's pathology (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity
Muhammad et al. (2017) explored the antitumor potential of new morpholinylchalcones and their derivatives, including 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. The study demonstrated that some of these compounds exhibited promising in vitro antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, suggesting their potential as therapeutic agents in cancer treatment (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).
Intermediate for Tumor Necrosis Factor Alpha Inhibition
Lei et al. (2017) described the synthesis of a derivative, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, which acts as an important intermediate for inhibiting tumor necrosis factor alpha and nitric oxide. The green synthetic method proposed in this study provides a rapid and efficient way to produce compounds with potential anti-inflammatory and immunomodulatory effects (Lei, Wang, Xiong, & Lan, 2017).
Propiedades
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(13-3-9-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-7-22-8-6-19/h3,9-11H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZGXKVNVILIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)



![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)
![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)